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Abstract
Enerisant hydrochloride (developmental code name: TS-091) is a potent and highly selective

histamine H3 receptor antagonist and inverse agonist that has been under investigation for the

treatment of narcolepsy.[1] This technical guide provides a comprehensive overview of the

preclinical pharmacology of Enerisant, summarizing key findings from in vitro and in vivo

studies. The document details its mechanism of action, pharmacokinetic profile, and safety

data, presenting quantitative information in structured tables and visualizing complex

processes through detailed diagrams. Methodological insights into crucial experiments are also

provided to offer a complete preclinical profile of this compound.

Introduction
Enerisant, also known as TS-091, is a non-imidazole histamine H3 receptor antagonist/inverse

agonist.[2][3] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous

system that regulates the release of histamine and other neurotransmitters, playing a crucial

role in the sleep-wake cycle.[3][4] By blocking this receptor, Enerisant increases the levels of

histamine, dopamine, and acetylcholine in the brain, which is thought to underlie its wake-

promoting and pro-cognitive effects.[5][6] Preclinical studies have demonstrated its potential as

a therapeutic agent for sleep disorders like narcolepsy.[2][7]
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Mechanism of Action
Enerisant acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[5]

[6] This dual action not only blocks the effects of the natural ligand, histamine, but also reduces

the receptor's basal activity. In vitro studies have confirmed its high affinity and selectivity for

both human and rat H3 receptors.[5][6]

Receptor Binding Affinity
The binding affinity of Enerisant to histamine H3 receptors has been quantified through in vitro

assays.

Receptor Species IC50 (nM)

Histamine H3 Receptor Human 2.89[5]

Histamine H3 Receptor Rat 14.5[5]

Table 1: In Vitro Receptor Binding Affinity of Enerisant.

Signaling Pathway
Enerisant's antagonism of the H3 receptor leads to a cascade of downstream effects, primarily

the disinhibition of neurotransmitter release.
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Caption: Enerisant's Mechanism of Action at the H3 Receptor.
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In Vivo Pharmacology
Animal studies have been crucial in elucidating the physiological effects of Enerisant.

Receptor Occupancy
In vivo studies in rats have shown that orally administered Enerisant hydrochloride dose-

dependently occupies histamine H3 receptors in the brain.[5] A dose of 0.78 mg/kg was found

to elicit half-maximal receptor occupancy.[5] In a human PET study, Enerisant administration

also led to a dose-dependent decrease in radioligand binding, confirming target engagement in

the human brain.[8][9] Higher doses (12.5 mg and 25 mg) resulted in persistently high receptor

occupancy of over 85%.[6][8]

Effects on Neurotransmitter Levels
Enerisant administration has been shown to increase the extracellular levels of key

neurotransmitters involved in arousal and cognition. A 1 mg/kg subcutaneous dose in rats

increased total extracellular histamine in the posterior hypothalamus.[5] The same dose

administered intraperitoneally increased total extracellular dopamine and acetylcholine levels in

the medial prefrontal cortex.[5]

Wake-Promoting and Pro-cognitive Effects
In rodent models, Enerisant has demonstrated wake-promoting and pro-cognitive effects.[5][6]

Notably, higher doses of 3-10 mg/kg (p.o.), which correspond to nearly full H3 receptor

occupancy, were required to produce wake-promoting effects in rats.[6]

Pharmacokinetics
The pharmacokinetic profile of Enerisant has been characterized in humans.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Following oral administration, Enerisant is rapidly absorbed, with dose-dependent plasma

concentrations.[1][7] It exhibits minimal metabolism in humans and is primarily eliminated

unchanged through renal excretion.[1] Between 64.5% and 89.9% of the administered dose is
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recovered unchanged in the urine within 48 hours.[1][7] Plasma protein binding in humans is

approximately 31.0–31.7%.[1]

Parameter Value Species

Absorption
Rapidly absorbed after oral

administration.[7]
Human

Cmax
4.29 to 835 ng/mL for doses of

1 to 150 mg.[7]
Human

Tmax Median of 2.00 hours.[7] Human

Half-life Approximately 8 hours.[7] Human

Metabolism Minimal.[1] Human

Excretion

Primarily unchanged in urine

(64.5-89.9% of dose within

48h).[1][7]

Human

Plasma Protein Binding 31.0–31.7%.[1] Human

Table 2: Pharmacokinetic Parameters of Enerisant in Humans.

Safety and Toxicology
Preclinical and early clinical data have provided initial insights into the safety profile of

Enerisant.

In Vitro Safety Pharmacology
In vitro studies have shown that Enerisant does not inhibit nine major cytochrome P450 (CYP)

isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or

CYP3A4) and does not induce CYP1A2, CYP2B6, or CYP3A4, suggesting a low potential for

CYP-mediated drug-drug interactions.[7][10] Enerisant is a substrate for P-glycoprotein (P-gp)

and an inhibitor of OCT2, MATE1, and MATE2-K.[7]

Clinical Safety
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In clinical trials for narcolepsy, the tolerability of Enerisant was dose-dependent.[3][4] Higher

doses were associated with adverse events such as insomnia, headache, and nausea.[3][4]

[11]

Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of Enerisant for the histamine H3 receptor.

Methodology:

Membrane Preparation: Cell membranes expressing either human or rat histamine H3

receptors are prepared.

Radioligand: A specific radioligand for the H3 receptor, such as [3H]Nα-methylhistamine, is

used.

Assay: Membranes are incubated with the radioligand and varying concentrations of

Enerisant.

Detection: The amount of bound radioligand is measured using a scintillation counter.

Analysis: The concentration of Enerisant that inhibits 50% of the specific binding of the

radioligand (IC50) is calculated.
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Receptor Binding Assay Workflow
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Caption: Workflow for In Vitro Receptor Binding Assay.

R-α-methylhistamine-Induced Dipsogenia Model in Rats
Objective: To assess the in vivo antagonist activity of Enerisant at the H3 receptor.

Methodology:

Acclimation: Rats are acclimated to individual cages with free access to water.

Treatment: Animals are pre-treated with either vehicle or Enerisant hydrochloride at

various doses (e.g., 0.3-1 mg/kg, p.o.).
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Agonist Challenge: After a set time, the H3 receptor agonist R-α-methylhistamine is

administered to induce drinking behavior (dipsogenia).

Measurement: Water intake is measured for a defined period following the agonist challenge.

Analysis: The ability of Enerisant to attenuate the dipsogenic response is evaluated. A

statistically significant reduction in water intake compared to the vehicle group indicates

antagonist activity.[5]

Conclusion
Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse

agonist with a well-characterized preclinical profile. It demonstrates high affinity for the H3

receptor, leading to increased levels of wake-promoting neurotransmitters. Its pharmacokinetic

profile is favorable, with rapid oral absorption and minimal metabolism. While showing promise

in preclinical models of narcolepsy, further clinical investigation is necessary to establish its

therapeutic potential and optimal dosing.

Logical Flow of Preclinical Assessment
The preclinical evaluation of a compound like Enerisant follows a logical progression from in

vitro characterization to in vivo efficacy and safety studies.
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Caption: Logical Flow of Preclinical Drug Assessment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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